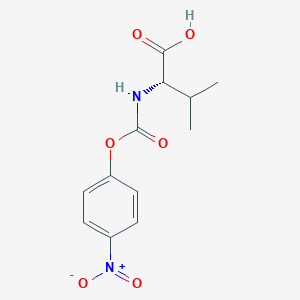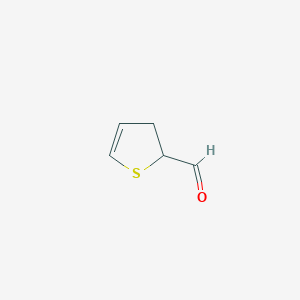![molecular formula C15H14N4O3S B15166789 [(4-Methylphenoxy)(tosylimino)methyl] azide CAS No. 264123-92-4](/img/structure/B15166789.png)
[(4-Methylphenoxy)(tosylimino)methyl] azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methylphenoxy)(tosylimino)methyl] azide is an organic compound that features a complex structure with functional groups such as azide, tosylimino, and methylphenoxy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenoxy)(tosylimino)methyl] azide typically involves the reaction of 4-methylphenol with tosyl chloride to form 4-methylphenyl tosylate. This intermediate is then reacted with sodium azide under suitable conditions to yield the desired azide compound. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methylphenoxy)(tosylimino)methyl] azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement: Heat or specific catalysts to facilitate the Curtius rearrangement.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Aplicaciones Científicas De Investigación
[(4-Methylphenoxy)(tosylimino)methyl] azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of [(4-Methylphenoxy)(tosylimino)methyl] azide involves its ability to act as a nucleophile in substitution reactions. The azide group is highly nucleophilic, allowing it to readily react with electrophilic centers in other molecules. This reactivity is leveraged in various synthetic applications to form new carbon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Azide: Similar in structure but lacks the tosylimino and methylphenoxy groups.
Benzyl Azide: Contains a benzyl group instead of the 4-methylphenoxy group.
Tosyl Azide: Contains a tosyl group but lacks the methylphenoxy group.
Propiedades
Número CAS |
264123-92-4 |
|---|---|
Fórmula molecular |
C15H14N4O3S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(4-methylphenyl) N-diazo-N'-(4-methylphenyl)sulfonylcarbamimidate |
InChI |
InChI=1S/C15H14N4O3S/c1-11-3-7-13(8-4-11)22-15(17-19-16)18-23(20,21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
BAULHLXCXDQDHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=C(C=C2)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)

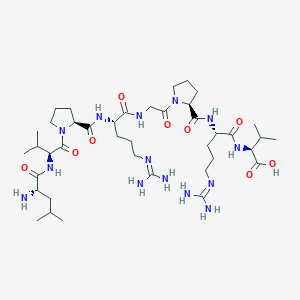
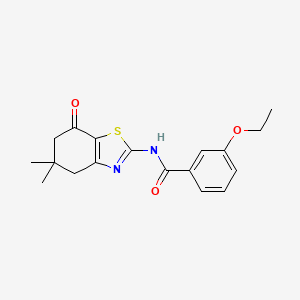
![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
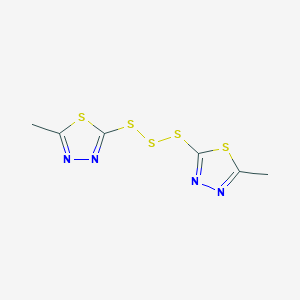
![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)
![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15166760.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
